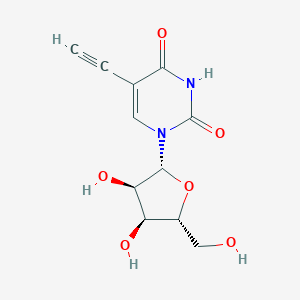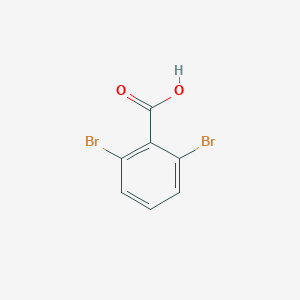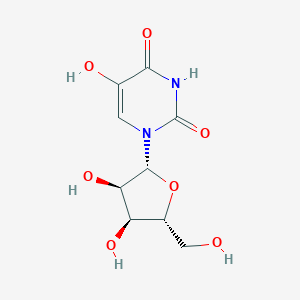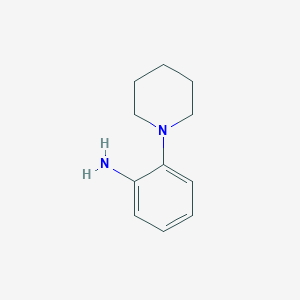
2-Piperidinoaniline
Vue d'ensemble
Description
Synthesis Analysis
Several methods have been developed for the synthesis of piperidine derivatives, which are closely related to 2-piperidinoaniline. For instance, Lennox et al. (2018) described an electrochemical method for the cyanation of secondary piperidines, a process compatible with a wide range of substituents on the piperidine ring (Lennox et al., 2018). Boto et al. (2001) developed a synthesis of 2,3-disubstituted pyrrolidines and piperidines through a one-pot oxidative decarboxylation-beta-iodination of amino acids (Boto et al., 2001).
Molecular Structure Analysis
The molecular structure of 2-piperidinoaniline and related compounds has been a subject of study. Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines with piperidine substitutions, providing insights into the planar nature of these molecules and their molecular assembly, characterized by hydrogen bonds and π–π aromatic interactions (Perin et al., 2011).
Chemical Reactions and Properties
Piperidine derivatives exhibit a range of chemical reactions and properties. For example, the electrochemical aminoxyl-mediated α-cyanation of secondary piperidines as reported by Lennox et al. (2018) demonstrates the reactivity of these compounds in pharmaceutical building block diversification (Lennox et al., 2018).
Physical Properties Analysis
Cuervo et al. (2002) investigated the energetic, electronic, and structural properties of 2-piperidinic acid, providing valuable information on the physical properties of piperidine derivatives. Their study included ab initio and density functional theory calculations, revealing important aspects of these compounds in different states (Cuervo et al., 2002).
Applications De Recherche Scientifique
“2-Piperidinoaniline” is a chemical compound with the molecular formula C11H16N2 . It’s a solid-crystal substance with a molecular weight of 176.26 g/mol . Here are some potential applications of “2-Piperidinoaniline”:
-
Pharmaceutical Industry : Piperidines, which include “2-Piperidinoaniline”, are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids . The specific methods of application or experimental procedures would depend on the particular drug being synthesized.
-
Chemical Synthesis : “2-Piperidinoaniline” can be used in the synthesis of various chemical compounds . The specific methods of application or experimental procedures would depend on the particular compound being synthesized.
-
Biological Research : “2-Piperidinoaniline” can be used in proteomics research applications . The specific methods of application or experimental procedures would depend on the particular research being conducted.
-
Material Science : “2-Piperidinoaniline” can be used in various material science applications . The specific methods of application or experimental procedures would depend on the particular material being studied.
-
Nanomedicine : “2-Piperidinoaniline” can be used in the field of nanomedicine . For instance, it can be used in the synthesis of poly(2-oxazoline)-based nanomedicines . This approach enables quick exploration of poly(2-oxazoline)s in nanomedicine applications, whereby it can replace poly(ethylene glycol) (PEG), allowing it to tune pharmacokinetics of nanomedicine and provide potential solutions for patients with contraindications against PEG .
-
Proteomics Research : “2-Piperidinoaniline” is a specialty product for proteomics research applications . Proteomics is a large-scale study of proteins, particularly their structures and functions. The specific methods of application or experimental procedures would depend on the particular research being conducted.
Safety And Hazards
Propriétés
IUPAC Name |
2-piperidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYECAJPUPWFCSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332568 | |
| Record name | 2-Piperidinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinoaniline | |
CAS RN |
39643-31-7 | |
| Record name | 2-Piperidinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperidin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B57094.png)
![1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B57095.png)
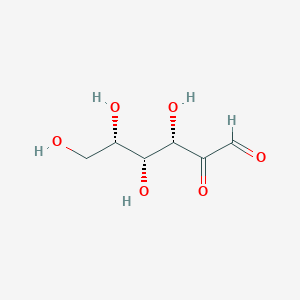
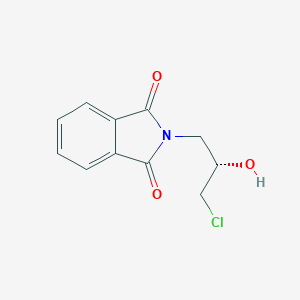
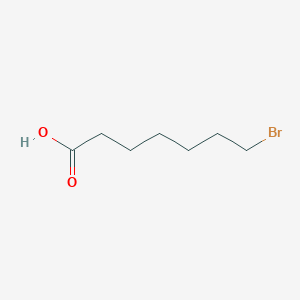
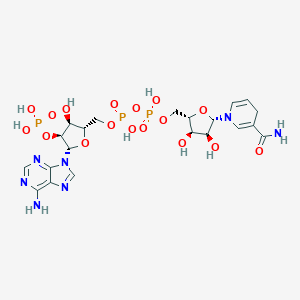
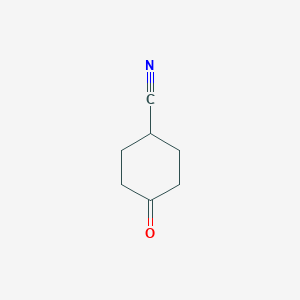
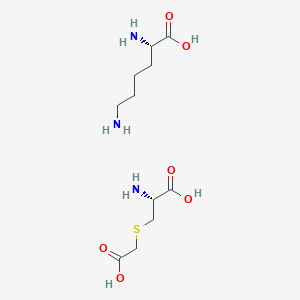
![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)
![1,4-Dioxaspiro[4.5]decan-8-ylmethanamine](/img/structure/B57116.png)
